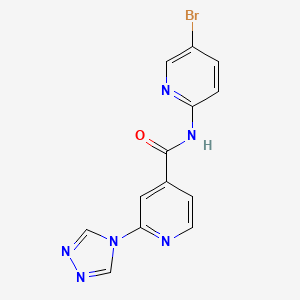![molecular formula C21H17Cl2N3OS2 B4537118 2-[(2,6-dichlorobenzyl)thio]-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4537118.png)
2-[(2,6-dichlorobenzyl)thio]-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4-ones and their derivatives, including the compound , can be synthesized through several methods. A common approach involves the condensation of substituted thiophenes with different aldehydes or ketones in the presence of sodium hydroxide or via cyclocondensation reactions involving amino thiophenes and carbonyl compounds under specific conditions (Elmuradov et al., 2011). Another method reports the synthesis of 2-thioxo derivatives via cyclocondensation of amino pyridines with dithiocarbamates, showcasing the versatility in synthesizing these scaffolds (Dave & Patel, 2001).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-ones is characterized by the fusion of thiophene and pyrimidinone rings. This unique architecture imparts distinct electronic and steric properties, influencing their chemical reactivity and interaction with biological targets. The structural elucidation is often achieved through X-ray crystallography, demonstrating planar configurations that facilitate intermolecular interactions (Liu et al., 2006).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including alkylation, acylation, and cycloaddition, leading to a wide range of functionalized derivatives. Their reactivity is significantly influenced by the substituents on the thiophene and pyrimidine rings, which can alter the electron density and hence the reactivity of the molecule (Sirakanyan et al., 2015).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidin-4-ones, such as melting points, solubility, and crystallinity, are crucial for their practical applications. These properties are determined by their molecular structure, particularly the nature and position of substituents, which can influence intermolecular forces and, consequently, the physical state and solubility of these compounds (Bozorov et al., 2010).
Chemical Properties Analysis
Thieno[2,3-d]pyrimidin-4-ones exhibit a variety of chemical properties, including acid-base behavior, redox characteristics, and nucleophilic and electrophilic reactivity. These properties are influenced by the electronic nature of the fused ring system and the substituents attached to it. The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's acidity, basicity, and overall reactivity (Alagarsamy et al., 2007).
Propriétés
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-5,6-dimethyl-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3OS2/c1-12-13(2)29-19-18(12)20(27)26(10-14-5-4-8-24-9-14)21(25-19)28-11-15-16(22)6-3-7-17(15)23/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWVWOLTQVLDLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)Cl)CC4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(4-bromo-5-propyl-2-thienyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4537036.png)
![N-{3-[(4-acetylphenyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4537051.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-isopropylacetamide](/img/structure/B4537059.png)
![1-[(4-bromo-2-thienyl)carbonyl]-2-ethylpiperidine](/img/structure/B4537066.png)
![ethyl 5-(anilinocarbonyl)-4-methyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4537069.png)

![2-(4-{[(3-hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4537077.png)
![2-{[(2-chlorobenzyl)thio]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4537079.png)
![N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(3-chlorophenyl)(thiourea)]](/img/structure/B4537081.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)-N~1~-isobutylglycinamide](/img/structure/B4537090.png)
![1-[4-(2-chlorophenoxy)butyl]piperidine](/img/structure/B4537098.png)

![4-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4537122.png)
![3-(2-chlorophenyl)-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4537126.png)